(R)-Nisoldipine was first synthesized in the 1980s and has been extensively studied for its pharmacological properties. It is derived from the parent compound nisoldipine, which is a racemic mixture of two enantiomers: (R)-nisoldipine and (S)-nisoldipine. The (R)-enantiomer is particularly noted for its higher potency and selectivity as a calcium channel blocker.
The synthesis of (R)-nisoldipine typically involves multi-step organic reactions starting from simpler precursors. One common method includes the condensation of 2,6-dimethylphenylacetic acid with 3-nitrobenzaldehyde, followed by cyclization and subsequent reduction steps.
(R)-Nisoldipine has a complex molecular structure characterized by a dihydropyridine ring with various substituents that influence its pharmacological activity. The specific stereochemistry at the chiral center is crucial for its binding affinity to calcium channels.
(R)-Nisoldipine undergoes various chemical reactions that can affect its stability and efficacy:
(R)-Nisoldipine acts primarily on L-type calcium channels located in vascular smooth muscle cells and cardiac myocytes. By binding to these channels, it stabilizes them in an inactive state, preventing calcium influx during depolarization.
Studies have shown that (R)-nisoldipine exhibits significant stability under standard storage conditions, but its degradation products must be monitored during formulation development.
(R)-Nisoldipine is utilized in various research contexts, particularly in pharmacokinetics and drug formulation studies. Its properties make it suitable for:
(R)-Nisoldipine is a dihydropyridine (DHP) calcium channel blocker characterized by a chiral center at carbon 4 of the 1,4-dihydropyridine ring. This asymmetric carbon arises from the non-planar conformation of the dihydropyridine ring and the presence of four distinct substituents: a 2-nitrophenyl group at C4, methyl ester groups at C3 and C5, and a methyl group at C6. The R-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the spatial arrangement of substituents around C4 follows a clockwise sequence of descending atomic numbers [1] [7].
Property | Value/Description |
---|---|
Chemical Name | Methyl 2-methylpropyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Molecular Formula | C₂₀H₂₄N₂O₆ |
Molecular Weight | 388.4 g/mol |
Chiral Center | C4 of DHP ring |
Absolute Configuration | R |
Enantiomeric Pair | (S)-Nisoldipine |
Racemic nisoldipine (a 50:50 mixture of R- and S-enantiomers) exhibits optical inactivity due to opposing rotations of plane-polarized light. The R-enantiomer is dextrorotatory (+), though specific rotation values are not uniformly reported across studies. Stereoselective synthesis or chiral separation techniques—such as chiral HPLC using cellulose-based columns (e.g., Chiralcel® OJ)—are required to isolate (R)-nisoldipine from its racemate [1] [7].
The (R)- and (S)-enantiomers of nisoldipine exhibit profound differences in binding affinity to L-type calcium channels due to stereoselective interactions with the receptor site. Radioligand binding studies using tritiated nisoldipine enantiomers reveal:
Parameter | (R)-(+)-Nisoldipine | (S)-(−)-Nisoldipine | Tissue Source |
---|---|---|---|
Dissociation Constant (Kd) | 0.04 nM | 4.0 nM | Bovine aortic sarcolemma |
Association Half-life | ~120 minutes | ~12 minutes | Canine cardiac sarcolemma |
Relative Binding Affinity | 100-fold higher | Reference | Rat ventricular membranes |
The (R)-enantiomer binds with ~100-fold higher affinity to vascular smooth muscle membranes compared to the (S)-enantiomer. This stereoselectivity arises from complementary three-dimensional interactions between the R-configuration and a hydrophobic pocket within the α1-subunit of the calcium channel. The nitro group of the 2-nitrophenyl moiety and the ester side chains engage in hydrogen bonding and van der Waals contacts, with the R-configuration optimizing spatial orientation for these interactions. In contrast, the S-enantiomer experiences steric hindrance and suboptimal bonding [6] [9].
Electrophysiological studies confirm that (R)-nisoldipine preferentially stabilizes the inactivated state of calcium channels, resulting in prolonged channel blockade. The dissociation half-life of (R)-nisoldipine from cardiac membranes exceeds 120 minutes—10-fold longer than (S)-nisoldipine—due to stronger partitioning into lipid bilayers and slower unbinding kinetics [9] [10].
The chiral center at C4 governs pharmacodynamic differences between nisoldipine enantiomers:
Property | (R)-(+)-Nisoldipine | (S)-(−)-Nisoldipine |
---|---|---|
Vasorelaxant Potency (IC₅₀) | 1.2 nM (coronary artery) | 24 nM (coronary artery) |
In Vivo Half-life | 13.7 ± 4.3 hours | 2.1 ± 0.5 hours |
Plasma Protein Binding | >99% bound | >99% bound |
Hepatic Clearance (Cl/f) | 3.6 L/h/kg (normal) | 38.8 L/h/kg (normal) |
Primary Metabolic Pathway | CYP3A4 (slow) | CYP3A4 (rapid) |
The chiral switch from racemic nisoldipine to (R)-nisoldipine could theoretically enhance therapeutic precision by eliminating the inactive (S)-distomer. However, clinical formulations remain racemic due to synthesis complexity and metabolic interconversion concerns [1] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: